![molecular formula C14H14ClNS B12065666 N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 5-chloro-2-(thiophen-3-yl)phenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 5-chloro-2-(thiophen-3-yl)benzyl chloride from 5-chloro-2-(thiophen-3-yl)benzyl alcohol using thionyl chloride.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane in the presence of a catalyst such as copper(I) chloride.
Amination: The final step involves the reaction of the cyclopropane intermediate with ammonia or an amine source under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent on the aromatic ring can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced aromatic or nitro derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclobutanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopentanamine
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane).
- Reactivity: The reactivity of these compounds may vary based on the ring strain and steric hindrance associated with the different cycloalkane rings.
- Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications. For example, the smaller cyclopropane ring may confer unique electronic properties that are advantageous in materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H14ClNS |
|---|---|
Molekulargewicht |
263.8 g/mol |
IUPAC-Name |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-12-1-4-14(10-5-6-17-9-10)11(7-12)8-16-13-2-3-13/h1,4-7,9,13,16H,2-3,8H2 |
InChI-Schlüssel |
BSNCBORZNSEOST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


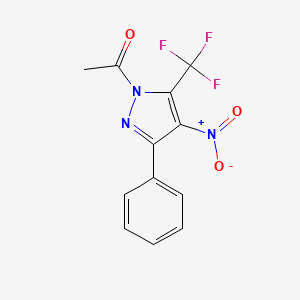

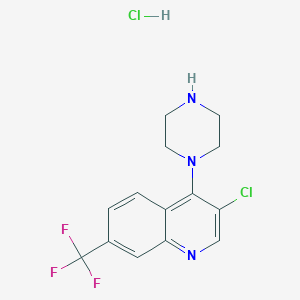
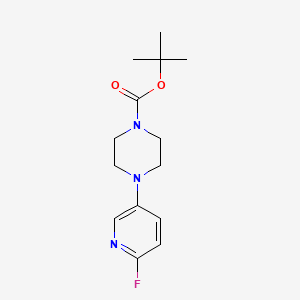

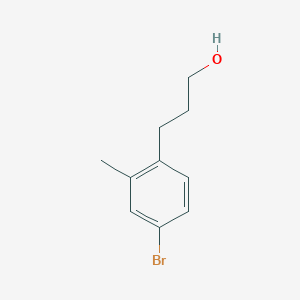
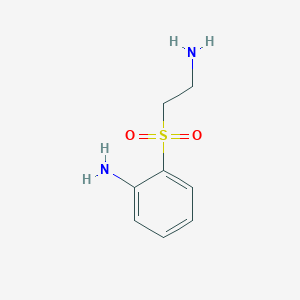
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
